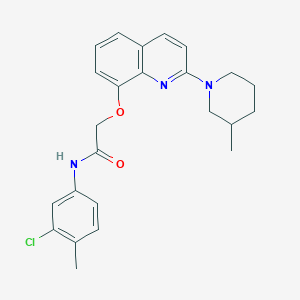

N-(3-chloro-4-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Therapeutic Effect and Antiviral Activity

The novel anilidoquinoline derivative, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, has demonstrated significant therapeutic efficacy in the treatment of Japanese encephalitis. This compound has shown both antiviral and antiapoptotic effects in vitro, leading to a decrease in viral load and an increase in survival rates in infected mice. These findings suggest that this compound could be a promising candidate for further development as a treatment for Japanese encephalitis .

Antitubercular Potential

2-(Quinolin-4-yloxy)acetamides, which include structurally related compounds to the one under analysis, have been identified as potent inhibitors of Mycobacterium tuberculosis growth. These compounds have been effective against both drug-susceptible and drug-resistant strains of tuberculosis. They exhibit low toxicity to mammalian cells and show intracellular activity against bacilli in infected macrophages. The absence of cardiac toxicity in zebrafish models at certain concentrations further supports their potential as antitubercular agents .

Molecular Structure Analysis

The molecular structure of 2-Chloro-N-(3-methylphenyl)acetamide, a related compound, reveals that the N—H bond is syn to the meta-methyl group. This conformation is in contrast to the anti conformation observed in similar compounds. The asymmetric unit contains two molecules, and the geometric parameters are consistent with those of other acetanilides. Intermolecular N—H⋯O hydrogen bonds link the molecules, which could be relevant for the understanding of the molecular interactions of the compound under analysis .

Spatial Orientation and Coordination

The spatial orientation of amide derivatives can significantly influence their interaction with anions. For instance, N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide exhibits a tweezer-like geometry, which allows for the formation of channel-like structures through weak C—H⋯π and C—H⋯O interactions. The crystal structure of related compounds, such as N-quinolin-8-yl-2-(quinolin-8-yloxy)acetamide, shows different geometries depending on the protonation state of the amide derivative. These structural insights are crucial for understanding the coordination chemistry of the compound under analysis .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(3-chloro-4-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide are not directly provided in the papers, the properties of related compounds can offer some insights. For example, the absence of apparent toxicity to mammalian cells and the lack of cardiac toxicity in zebrafish models for related compounds suggest that the compound under analysis may also exhibit favorable safety profiles. The intermolecular hydrogen bonding patterns observed in similar structures could imply that the compound under analysis may have similar solid-state properties .

Propriétés

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClN3O2/c1-16-5-4-12-28(14-16)22-11-9-18-6-3-7-21(24(18)27-22)30-15-23(29)26-19-10-8-17(2)20(25)13-19/h3,6-11,13,16H,4-5,12,14-15H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEONKVYJCIFRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC(=C(C=C4)C)Cl)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-({1-[3-(hydroxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate](/img/structure/B2531313.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2531314.png)

![N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B2531316.png)

![3-[Ethyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2531327.png)

![8-ethyl-7-imino-N,N-dimethyl-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2531329.png)

![1-(2-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2531331.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2531332.png)

![[(3-Aminophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2531336.png)